N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1021266-56-7
VCID: VC6043997
InChI: InChI=1S/C14H15N3O2S/c1-15-12(18)8-7-11-9-20-14(16-11)17-13(19)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19)
SMILES: CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CC=C2
Molecular Formula: C14H15N3O2S
Molecular Weight: 289.35

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide

CAS No.: 1021266-56-7

Cat. No.: VC6043997

Molecular Formula: C14H15N3O2S

Molecular Weight: 289.35

* For research use only. Not for human or veterinary use.

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide - 1021266-56-7

Specification

CAS No. 1021266-56-7
Molecular Formula C14H15N3O2S
Molecular Weight 289.35
IUPAC Name N-[4-[3-(methylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C14H15N3O2S/c1-15-12(18)8-7-11-9-20-14(16-11)17-13(19)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19)
Standard InChI Key WEKSNVGOXNBWKQ-UHFFFAOYSA-N
SMILES CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Molecular Design

The compound’s structure integrates a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—with two key substituents:

  • Benzamide moiety: Attached to the thiazole’s 2-position, this aromatic group contributes to hydrophobic interactions and π-stacking potential in biological systems.

  • 3-(Methylamino)-3-oxopropyl chain: Positioned at the thiazole’s 4-position, this side chain introduces both hydrogen-bonding capabilities (via the amide and methylamino groups) and conformational flexibility.

The molecular formula is C15H16N3O2SC_{15}H_{16}N_3O_2S, with a molar mass of 305.37 g/mol. Computational modeling suggests that the thiazole ring’s planar geometry and the benzamide’s aromaticity may facilitate binding to enzymatic pockets, particularly those involving ATP-binding domains or microtubule-associated proteins .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide likely involves multi-step heterocyclization and functionalization strategies, drawing from methodologies reported for analogous thiazole derivatives:

  • Thiazole Ring Formation:

    • Cyclization of thiourea precursors with α-bromoacetone in the presence of triethylamine, as demonstrated in the synthesis of N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] benzamides .

    • Alternative routes may employ Hantzsch thiazole synthesis, combining thioamides with α-haloketones .

  • Side Chain Introduction:

    • The 3-(methylamino)-3-oxopropyl group could be introduced via Michael addition or alkylation reactions. For example, coupling a pre-formed thiazole intermediate with methylamine derivatives under peptide-coupling conditions (e.g., EDC/HOBt) .

  • Benzamide Functionalization:

    • Amide bond formation between the thiazole’s amine group and benzoyl chloride, optimized using base catalysis (e.g., pyridine or DMAP) .

Structure-Activity Relationship (SAR) Insights

Key structural features influencing biological activity, inferred from analogs :

ModificationImpact on Activity (vs. Parent Compound)Example in Literature
Thiazole substituents
- Methyl group at 4-position65-fold reduction in potency if removedCompound 19 (IC₅₀ = 4.3 μM)
- Ethyl ester at 5-position3000-fold loss of activity if absentCompound 20 (IC₅₀ > 100 μM)
Benzamide substituents
- Ortho-substitution70-fold decrease in potencyCompound 3 (IC₅₀ = 7.4 μM)
- Para-substitutionRetains activityCompound 4 (IC₅₀ = 0.11 μM)
Side chain flexibility
- Shortened alkyl linkerAbolishes activityCompound 21 (IC₅₀ > 100 μM)

For N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide, the 3-oxopropyl chain’s length and the methylamino group’s hydrogen-bonding capacity are critical for target engagement, as seen in HSET inhibitors .

Pharmacological Properties

Plasma Stability

Ester-containing analogs (e.g., 35 in ) exhibit moderate plasma stability in murine models (t₁/₂ = 215 min), suggesting that the 3-oxopropyl group’s ester analog may require prodrug strategies for optimal bioavailability .

Solubility and Reactivity

  • Aqueous Solubility: Introduction of polar groups (e.g., amines) improves solubility, as seen in compound 39 (0.8 mg/mL) . The methylamino group in the target compound may enhance solubility relative to non-polar analogs.

  • Click Chemistry Compatibility: Propargylamine-linked derivatives (e.g., 40) enable bioorthogonal reactions for target engagement studies, a strategy applicable to this compound’s functionalization .

Target Engagement and Probe Development

Fluorescent and TCO Probes

Analogous HSET inhibitors have been modified with fluorescent tags (e.g., Cy5) or trans-cyclooctene (TCO) groups for cellular imaging. Key findings :

  • Probe Design: Attachment at the benzamide’s alkyl side chain (e.g., 3840) retains HSET affinity (IC₅₀ = 0.11–0.43 μM).

  • Cellular Localization: Probes colocalize with HSET in centrosome-amplified cells, confirming target specificity.

Biochemical Binding Assays

SPR and ADP-Glo assays confirm ATP-competitive binding for related thiazole derivatives, with KdK_d values of 50–200 nM . These methods are directly applicable to characterizing the target compound’s mechanism.

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